N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]serine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]serine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]serine is not fully understood. However, it is believed to cross-link with other molecules, leading to the formation of a stable network. This property makes it useful in the synthesis of hydrogels and drug delivery systems.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]serine. However, studies have shown that it is non-toxic and biocompatible, making it a potential candidate for use in biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]serine is its ability to cross-link with other molecules, leading to the formation of a stable network. This property makes it useful in the synthesis of hydrogels and drug delivery systems. However, one of the limitations is the multi-step synthesis process, which can be time-consuming and require specialized equipment.
Zukünftige Richtungen
There are several future directions for research on N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]serine. One area of interest is its potential use in tissue engineering, where it can be used to create scaffolds for cell growth. Another area of interest is its use in the synthesis of smart materials, where it can be used to create materials that respond to external stimuli. Additionally, further research is needed to fully understand the mechanism of action and potential applications of N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]serine.
Synthesemethoden
N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]serine can be synthesized using a multi-step process. The initial step involves the reaction of serine with acetic anhydride to form N-acetylserine. N-acetylserine is then reacted with ethyl oxalyl chloride to form N-acetylserine ethyl ester. The final step involves the reaction of N-acetylserine ethyl ester with 2,2-dimethyl-1,3-dioxane-4,6-dione to form N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]serine.
Wissenschaftliche Forschungsanwendungen
N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]serine has been studied for its potential applications in various fields of research. One of the areas of interest is its use as a cross-linking agent in the synthesis of hydrogels. It has also been studied for its potential use in drug delivery systems.
Eigenschaften
Molekularformel |
C10H13NO7 |
---|---|
Molekulargewicht |
259.21 g/mol |
IUPAC-Name |
2-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C10H13NO7/c1-10(2)17-8(15)5(9(16)18-10)3-11-6(4-12)7(13)14/h3,6,11-12H,4H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
UBOXOUARSSFCQN-UHFFFAOYSA-N |
SMILES |
CC1(OC(=O)C(=CNC(CO)C(=O)O)C(=O)O1)C |
Kanonische SMILES |
CC1(OC(=O)C(=CNC(CO)C(=O)O)C(=O)O1)C |
Löslichkeit |
38.9 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.